molecular formula C27H23NO6 B401753 PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE

PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE

Cat. No.: B401753
M. Wt: 457.5g/mol
InChI Key: XKYSINNKUFNQIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE is a complex organic compound with the molecular formula C27H23NO6. It is known for its unique structural features, which include a phenyl group, a dioxoisoindoline core, and a pentyloxycarbonyl-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a phthalic anhydride derivative with an amine, followed by esterification with a pentyloxycarbonyl-substituted phenol. The reaction conditions often require the use of catalysts, such as acid or base catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can introduce new functional groups into the molecule, leading to a variety of derivatives .

Scientific Research Applications

PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

PHENYL 1,3-DIOXO-2-{4-[(PENTYLOXY)CARBONYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C27H23NO6

Molecular Weight

457.5g/mol

IUPAC Name

phenyl 1,3-dioxo-2-(4-pentoxycarbonylphenyl)isoindole-5-carboxylate

InChI

InChI=1S/C27H23NO6/c1-2-3-7-16-33-26(31)18-10-13-20(14-11-18)28-24(29)22-15-12-19(17-23(22)25(28)30)27(32)34-21-8-5-4-6-9-21/h4-6,8-15,17H,2-3,7,16H2,1H3

InChI Key

XKYSINNKUFNQIW-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=CC=C4

Origin of Product

United States

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